(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, an acrylamide moiety, and diethyl ester functionalities
Mechanism of Action
Target of Action
Thiophene derivatives, like “(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate”, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of this compound would depend on its exact structure and functional groups, and further studies would be needed to identify them.
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific structure and functional groups. Some thiophene derivatives act by inhibiting certain enzymes or interacting with specific receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiophene derivatives can have a wide range of ADME properties
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Thiophene derivatives can have a variety of effects, such as inhibiting cell growth or reducing inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving suitable precursors such as 2,4-dicarboxylate esters and methylthiophene derivatives.
Introduction of the Acrylamide Moiety: The acrylamide group is introduced via an amide coupling reaction between an acrylamide derivative and the thiophene core.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a Heck coupling reaction, which involves the reaction of a fluorophenyl halide with the acrylamide-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-(3-phenylacrylamido)-3-methylthiophene-2,4-dicarboxylate: Lacks the fluorine atom, which may result in different biological activities.
Diethyl 5-(3-(4-chlorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Diethyl 5-(3-(4-bromophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate: Bromine substitution may affect its chemical properties and applications.
Uniqueness
The presence of the fluorophenyl group in (E)-diethyl 5-(3-(4-fluorophenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate imparts unique electronic and steric properties, which can influence its reactivity, stability, and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
diethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-4-26-19(24)16-12(3)17(20(25)27-5-2)28-18(16)22-15(23)11-8-13-6-9-14(21)10-7-13/h6-11H,4-5H2,1-3H3,(H,22,23)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTRQECFPKBRIB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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